molecular formula C23H27N3O6S2 B2527117 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 328539-66-8

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2527117
CAS No.: 328539-66-8
M. Wt: 505.6
InChI Key: KGGMGTKBSWXTDA-UHFFFAOYSA-N
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Description

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C23H27N3O6S2. It has a molecular weight of 505.607 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a thiazole group, and a sulfamoyl group, which are connected by single bonds. The benzamide group consists of a benzene ring attached to an amide group. The thiazole group is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The sulfamoyl group contains a sulfur atom bonded to two oxygen atoms and an amine group .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a topological polar surface area of 122 Ų, a complexity of 806, and a covalently-bonded unit count of 1. It also has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 .

Scientific Research Applications

Applications in Drug Development

Many compounds with complex structures similar to the one mentioned are often investigated for their potential in drug development. For example, Hoechst 33258, a bis-benzimidazole derivative known for binding to the minor groove of DNA, has applications ranging from fluorescent DNA staining to potential antitumor activities due to its interaction with DNA sequences (Issar & Kakkar, 2013). Similarly, imidazole derivatives, which share a level of structural complexity, have been reviewed for their antitumor activities, highlighting the potential of complex molecules in therapeutic applications (Iradyan et al., 2009).

In Materials Science

Compounds with intricate structures find applications in materials science as well. For instance, 5,5′-Methylene-bis(benzotriazole), used as a metal passivator and in light-sensitive materials, demonstrates the utility of complex organic molecules in developing new materials with specific properties (Gu et al., 2009).

Biochemical Research

In biochemical research, the detailed study of molecular interactions and the development of compounds for specific biological targets are critical. Compounds like the one can be analogs or precursors in the synthesis of biologically active molecules. For instance, studies on sulfonamides and their role in inhibiting carbonic anhydrase enzyme highlight the importance of these compounds in understanding enzyme inhibition and drug development (Carta & Supuran, 2013).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S2/c1-30-14-12-26(13-15-31-2)34(28,29)20-10-6-18(7-11-20)22(27)25-23-24-21(16-33-23)17-4-8-19(32-3)9-5-17/h4-11,16H,12-15H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGMGTKBSWXTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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